molecular formula C14H18N4O3S2 B2690990 2-ethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide CAS No. 2415571-98-9

2-ethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide

Cat. No.: B2690990
CAS No.: 2415571-98-9
M. Wt: 354.44
InChI Key: NVVBOWOYBMEWRR-UHFFFAOYSA-N
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Description

2-ethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide is a complex organic compound that features a benzene ring substituted with an ethoxy group, a sulfonamide group, and an azetidine ring attached to a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene sulfonamide structure. The ethoxy group is introduced via an etherification reaction, while the azetidine ring is formed through cyclization reactions. The thiadiazole moiety is incorporated using thiadiazole precursors under specific conditions that promote the formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzene ring and the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the benzene ring or the azetidine ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound may have potential as a pharmaceutical agent, particularly if it exhibits bioactivity against specific targets.

    Industry: It could be used in the development of new materials with specific chemical or physical properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-ethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide exerts its effects depends on its interactions with molecular targets. These interactions could involve binding to specific proteins or enzymes, thereby modulating their activity. The pathways involved might include inhibition or activation of enzymatic reactions, disruption of protein-protein interactions, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide: shares structural similarities with other sulfonamide derivatives and azetidine-containing compounds.

    Sulfonamide derivatives: These compounds are known for their antibacterial properties and are used in various pharmaceutical applications.

    Azetidine-containing compounds: These molecules are of interest due to their unique ring structure, which can impart specific biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which can confer a range of chemical and biological properties

Properties

IUPAC Name

2-ethoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S2/c1-3-21-12-6-4-5-7-13(12)23(19,20)17-11-8-18(9-11)14-16-15-10(2)22-14/h4-7,11,17H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVBOWOYBMEWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)NC2CN(C2)C3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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